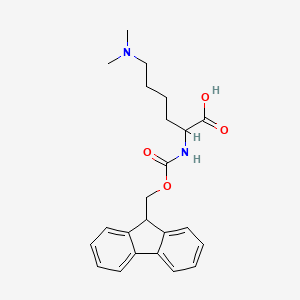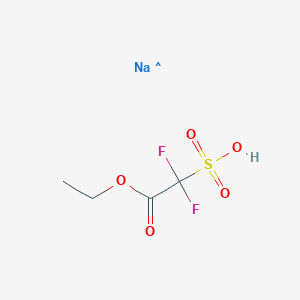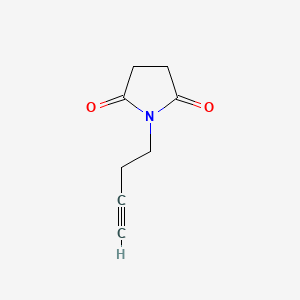
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
描述
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPN is a potent inhibitor of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. The inhibition of protein kinases by MPN has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrate, which is necessary for cell signaling and regulation. The inhibition of protein kinases by this compound has been shown to have a variety of downstream effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein kinase being targeted. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting kinases such as Src, Abl, and Bcr-Abl. In addition, this compound has been shown to inhibit angiogenesis by targeting kinases such as VEGFR-2 and PDGFR-β. In non-cancer cells, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the activity of kinases such as GSK-3β and CDK5, which are involved in the pathogenesis of these diseases.
实验室实验的优点和局限性
The advantages of using 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea in lab experiments include its high potency and specificity for protein kinases, as well as its relatively low toxicity compared to other kinase inhibitors. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, as well as its potential off-target effects on other enzymes and signaling pathways.
未来方向
There are several potential future directions for research on 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea. One area of interest is the development of more potent and selective this compound analogs for use in cancer therapy. Another area of interest is the investigation of this compound's potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound on different protein kinases and signaling pathways, as well as its potential use in the treatment of other diseases beyond cancer.
科学研究应用
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has been extensively studied for its potential applications in the field of cancer research. Protein kinases are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, this compound has been shown to have antitumor activity in a variety of cancer cell lines and animal models. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOEIFRJLOMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326018 | |
| Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380332-19-4 | |
| Record name | 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)



![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)
![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)
![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3263779.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile](/img/structure/B3263791.png)
